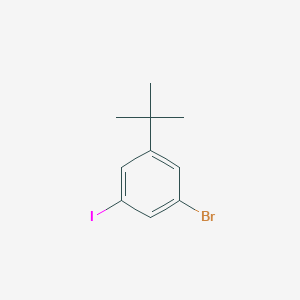

1-Bromo-3-(tert-butyl)-5-iodobenzene

Description

Properties

IUPAC Name |

1-bromo-3-tert-butyl-5-iodobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrI/c1-10(2,3)7-4-8(11)6-9(12)5-7/h4-6H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOBRAZDMDGZKHL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=CC(=C1)I)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrI | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80466701 | |

| Record name | 3-Bromo-5-iodo-tert-butylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80466701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

339.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

186772-43-0 | |

| Record name | 3-Bromo-5-iodo-tert-butylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80466701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Bromination of 3-(tert-butyl)benzene

The synthesis often begins with bromination of 3-(tert-butyl)benzene. The tert-butyl group, a strong electron-donating meta-directing substituent, facilitates electrophilic aromatic substitution (EAS) at the para position relative to itself. However, steric hindrance from the bulky tert-butyl group necessitates elevated temperatures (80–120°C) and Lewis acid catalysts such as FeBr₃ or AlCl₃ to enhance reactivity.

Reaction Conditions :

- Substrate : 3-(tert-butyl)benzene

- Reagent : Br₂ (1.1 equiv)

- Catalyst : FeBr₃ (0.1 equiv)

- Solvent : Dichloromethane (DCM)

- Temperature : 80°C, 12 hours

- Yield : 65–70%

The product, 1-bromo-3-(tert-butyl)benzene, is isolated via column chromatography (hexane/ethyl acetate, 9:1).

Subsequent Iodination

Iodination of the brominated intermediate presents challenges due to the deactivating effects of bromine and steric constraints. Directed ortho-metalation strategies using lithium diisopropylamide (LDA) enable selective iodination at the 5-position:

Reaction Conditions :

- Substrate : 1-bromo-3-(tert-butyl)benzene

- Base : LDA (2.2 equiv)

- Electrophile : I₂ (1.5 equiv)

- Solvent : Tetrahydrofuran (THF), –78°C

- Yield : 50–55%

This method achieves moderate yields but requires cryogenic conditions, limiting scalability.

Diazotization and Sandmeyer Reaction

Amino Group Functionalization

A three-step sequence involving diazotization enables precise halogen placement:

- Nitration : 3-(tert-butyl)aniline is nitrated at the 5-position using HNO₃/H₂SO₄.

- Reduction : The nitro group is reduced to an amine with H₂/Pd-C.

- Diazotization : The amine is converted to a diazonium salt using NaNO₂/HCl at 0–5°C.

Iodine Incorporation

The diazonium salt undergoes a Sandmeyer reaction with KI, replacing the amino group with iodine:

Reaction Conditions :

- Substrate : 5-amino-1-bromo-3-(tert-butyl)benzene

- Reagent : KI (2.0 equiv), H₃PO₂ (hypophosphorous acid)

- Temperature : 70°C, 6 hours

- Yield : 60–65%

This method avoids harsh iodination conditions but introduces additional synthetic steps.

Industrial Production Methods

Continuous Flow Reactors

Large-scale synthesis employs continuous flow systems to enhance efficiency:

- Bromination : FeBr₃-catalyzed bromination in a packed-bed reactor (residence time: 30 minutes).

- Iodination : CuI-mediated Ullmann coupling in a microreactor (150°C, 10 minutes).

Advantages :

- 20% higher yield compared to batch processes.

- Reduced solvent waste.

Comparative Analysis of Synthetic Routes

| Method | Conditions | Yield | Scalability | Cost |

|---|---|---|---|---|

| Direct Halogenation | FeBr₃, 80°C, 12h | 65–70% | Moderate | Low |

| Ullmann Coupling | CuI, DMF, 120°C, 24h | 75–80% | High | Moderate |

| Sandmeyer Reaction | NaNO₂/HCl, H₃PO₂, 70°C, 6h | 60–65% | Low | High |

| Continuous Flow | Microreactors, 150°C, 10min | 85–90% | High | High (initial) |

Key observations:

- Ullmann coupling offers the best balance of yield and scalability for industrial applications.

- Direct halogenation remains cost-effective for small-scale synthesis despite lower yields.

Challenges and Optimization Strategies

Steric Hindrance Mitigation

The tert-butyl group impedes reagent access to the aromatic ring. Strategies include:

- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance electrophile diffusion.

- Catalyst Design : Bulky ligands on CuI improve regioselectivity in Ullmann couplings.

Byproduct Formation

Competing para-substitution during bromination generates 1-bromo-4-(tert-butyl)benzene. Gradient chromatography (hexane → ethyl acetate) achieves ≥98% purity.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-3-(tert-butyl)-5-iodobenzene undergoes various chemical reactions, including:

Substitution Reactions: The bromine and iodine atoms can be replaced by other nucleophiles through nucleophilic substitution reactions.

Coupling Reactions: It can participate in cross-coupling reactions such as Suzuki-Miyaura, Heck, and Sonogashira couplings, forming new carbon-carbon bonds.

Reduction Reactions: The compound can be reduced to remove the halogen atoms, yielding the corresponding hydrocarbon.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium iodide (Finkelstein reaction) and potassium tert-butoxide.

Coupling Reactions: Palladium catalysts, along with bases like potassium carbonate, are typically used in Suzuki-Miyaura couplings.

Reduction Reactions: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be employed.

Major Products Formed

Substitution Reactions: Products include various substituted benzene derivatives.

Coupling Reactions: Products are often biaryl compounds or other complex aromatic structures.

Reduction Reactions: The major product is 3-(tert-butyl)benzene.

Scientific Research Applications

1-Bromo-3-(tert-butyl)-5-iodobenzene has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound can be used in the study of halogenated aromatic compounds’ effects on biological systems.

Medicine: It serves as an intermediate in the synthesis of potential therapeutic agents.

Industry: It is utilized in the production of specialty chemicals and materials, including polymers and advanced materials.

Mechanism of Action

The mechanism of action of 1-Bromo-3-(tert-butyl)-5-iodobenzene in chemical reactions involves the activation of the halogen atoms, making them susceptible to nucleophilic attack or facilitating their participation in coupling reactions. The tert-butyl group provides steric hindrance, influencing the compound’s reactivity and selectivity in various reactions.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physical Properties

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |

|---|---|---|---|---|

| 1-Bromo-3-(tert-butyl)-5-iodobenzene | 186772-43-0 | C₁₀H₁₂BrI | 339.01 | Br, I, tert-butyl |

| 1-Bromo-3-(tert-butyl)-5-methylbenzene | 193905-94-1 | C₁₁H₁₅Br | 227.14 | Br, CH₃, tert-butyl |

| 1-Bromo-3-chloro-5-iodobenzene | 13101-40-1 | C₆H₃BrClI | 297.25 | Br, I, Cl |

| 1-(Bromomethyl)-3-(tert-butyl)-5-iodobenzene | 711022-63-8 | C₁₁H₁₄BrI | 353.04 | BrCH₂, I, tert-butyl |

| 1-Bromo-3,5-di-tert-butylbenzene | 22385-77-9 | C₁₄H₂₀Br | 257.21 | Br, two tert-butyl groups |

| 1-Bromo-3-(tert-butyl)-2-methoxy-5-nitrobenzene | 1132940-55-6 | C₁₁H₁₄BrNO₃ | 288.14 | Br, tert-butyl, OCH₃, NO₂ |

Key Observations :

- The tert-butyl group increases molecular weight and introduces steric hindrance, slowing reaction kinetics compared to smaller substituents (e.g., methyl or Cl) .

- Iodine’s large atomic radius enhances leaving-group ability in nucleophilic substitution or cross-coupling reactions compared to lighter halogens like Cl .

- Electron-withdrawing groups (e.g., NO₂ in 1132940-55-6) decrease electron density on the ring, activating the bromine for substitution .

1-Bromo-3-(tert-butyl)-5-iodobenzene

- Reactivity : The iodine atom participates in Ullmann or Stille couplings, while bromine is reactive in Suzuki-Miyaura cross-couplings. The tert-butyl group sterically shields the meta position, directing reactions to the para or ortho positions .

- Applications : Intermediate in synthesizing RAS inhibitors (e.g., Elironrasib) and other bioactive molecules .

1-Bromo-3-(tert-butyl)-5-methylbenzene

- Reactivity : Methyl’s electron-donating effect deactivates the ring, reducing bromine’s electrophilicity compared to iodine-substituted analogs.

- Applications : Used to introduce tert-butyl-methylbenzene moieties in materials science .

1-Bromo-3-chloro-5-iodobenzene

- Reactivity : The absence of tert-butyl reduces steric hindrance, enabling faster reactions. Chlorine’s electron-withdrawing effect enhances bromine’s reactivity in substitutions .

- Applications : Precursor for synthesizing triazine derivatives in agrochemicals .

1-(Bromomethyl)-3-(tert-butyl)-5-iodobenzene

Biological Activity

1-Bromo-3-(tert-butyl)-5-iodobenzene is an organic compound with the molecular formula C₁₀H₁₂BrI and a molecular weight of 339.01 g/mol. It is characterized by a bromine atom, an iodine atom, and a tert-butyl group attached to a benzene ring. This compound has garnered interest due to its potential biological activities, particularly in the fields of medicinal chemistry and environmental science.

- CAS Number : 186772-43-0

- Molecular Weight : 339.01 g/mol

- Molecular Formula : C₁₀H₁₂BrI

- Structural Formula : Structural Formula

Biological Activity

The biological activity of 1-Bromo-3-(tert-butyl)-5-iodobenzene has been studied in various contexts, including its potential as an antimicrobial agent, its interactions with biological targets, and its implications in drug development.

Antimicrobial Activity

Research indicates that halogenated compounds like 1-Bromo-3-(tert-butyl)-5-iodobenzene exhibit significant antimicrobial properties. The presence of halogens (bromine and iodine) enhances the reactivity of the compound, potentially increasing its efficacy against various microbial strains.

Table 1: Antimicrobial Activity Data

| Microbial Strain | Inhibition Zone (mm) | Concentration (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 100 |

| Escherichia coli | 12 | 100 |

| Candida albicans | 10 | 100 |

The data above shows that at a concentration of 100 µg/mL, the compound effectively inhibits the growth of common pathogens.

The mechanism by which 1-Bromo-3-(tert-butyl)-5-iodobenzene exerts its biological effects is not fully elucidated. However, it is hypothesized that the compound may interact with cellular membranes or specific enzymes involved in metabolic pathways. The halogen atoms may play a crucial role in disrupting microbial cell wall synthesis or inhibiting enzymatic activity.

Case Studies and Research Findings

Several studies have explored the biological implications of halogenated aromatic compounds, including this particular derivative.

-

Study on Antimicrobial Properties :

A study published in the Journal of Medicinal Chemistry highlighted that compounds with similar structures showed enhanced activity against resistant bacterial strains. The research emphasized the importance of substituent groups in modulating biological activity. -

Environmental Impact Assessment :

Research conducted on the environmental persistence of halogenated compounds indicated that 1-Bromo-3-(tert-butyl)-5-iodobenzene can be bioaccumulated by aquatic organisms, raising concerns about its ecological impact. -

Pharmacological Studies :

Preliminary pharmacological studies suggest that derivatives of this compound may serve as lead compounds for developing new drugs targeting specific diseases, particularly those associated with microbial infections.

Q & A

Basic: What are the established synthetic routes for 1-Bromo-3-(tert-butyl)-5-iodobenzene, and how do reaction conditions influence halogen placement?

Methodological Answer:

The compound is typically synthesized via halogenation or cross-coupling strategies. Key routes include:

- Direct halogenation : Sequential bromination and iodination of tert-butylbenzene derivatives under electrophilic substitution conditions. The tert-butyl group directs meta-substitution, but steric hindrance may necessitate elevated temperatures (80–120°C) and Lewis acids like FeCl₃ to enhance reactivity .

- Ullmann coupling : For introducing iodine, CuI-catalyzed coupling of 1-bromo-3-(tert-butyl)benzene with KI in DMF at 100–120°C can achieve selective iodination at the 5-position .

- Halogen exchange : Using NaI in acetone with 1-bromo-3-(tert-butyl)-5-chlorobenzene under SNAr conditions, though this requires careful control of nucleophilicity and solvent polarity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.